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Compound of Interest

Compound Name: 2-Chloro-5-fluoropyrazine

Cat. No.: B2970079 Get Quote

The pyrazine ring is a privileged heterocyclic scaffold, forming the core of numerous

medicinally important compounds.[1][2][3] Its unique electronic properties, metabolic stability,

and ability to participate in hydrogen bonding make it a cornerstone in the design of molecules

targeting a wide array of biological targets, including protein kinases, viruses, and bacteria.[1]

[4] Pyrazine derivatives are integral to drugs with applications as anticancer, anti-tubercular,

diuretic, and anti-diabetic agents.[2][3][4]

The strategic functionalization of the pyrazine ring with halogen atoms, such as chlorine and

fluorine, further enhances its utility. These substituents serve two primary purposes:

Modulation of Physicochemical Properties: Fluorine, in particular, can alter a molecule's pKa,

lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.

Synthetic Handles for Elaboration: Chlorine atoms provide a reactive site for carbon-carbon

and carbon-nitrogen bond formation, enabling the construction of complex molecular

architectures.

2-Chloro-5-fluoropyrazine has emerged as a particularly valuable building block, combining

the metabolic benefits of a fluorine substituent with a reactive chlorine atom, perfectly

positioned for diverse synthetic transformations. This guide provides detailed protocols and

scientific rationale for leveraging this reagent in the synthesis of advanced pharmaceutical

intermediates.
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Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use

in the laboratory.

Property Value

Molecular Formula C₄H₂ClFN₂

Molecular Weight 132.52 g/mol

CAS Number 62802-42-0

Appearance Colorless to pale yellow liquid

Density 1.439 g/mL at 20 °C

Boiling Point 172-174 °C at 760 mmHg[5]

Refractive Index n20/D 1.503

Flash Point 65 °C (149 °F) - closed cup

Table 1: Physicochemical data for 2-Chloro-5-fluoropyrazine.

Reactivity Profile
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative

nitrogen atoms. This deficiency is further amplified by the inductive effects of the chlorine and

fluorine substituents. This electronic nature dictates its reactivity:

C2 Position (Chloro): This position is the primary site for nucleophilic aromatic substitution

(SNAr) and cross-coupling reactions. The chlorine atom is an excellent leaving group,

activated by the electron-withdrawing nature of the ring and the adjacent nitrogen.

C5 Position (Fluoro): While fluorine is highly electronegative, it is generally a poorer leaving

group than chlorine in SNAr reactions on heteroaromatic systems.[6] Therefore, reactions

can be performed selectively at the C2 position.
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2-Chloro-5-fluoropyrazine is a hazardous substance and must be handled with appropriate

precautions.

Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.[5][7] It is a

combustible liquid.[7][8]

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing,

and eye/face protection (goggles and faceshield).[7] Work in a well-ventilated area or a

chemical fume hood.

Handling: Keep away from heat, sparks, and open flames.[7][9] Avoid breathing dust, fumes,

or vapors.[8] Wash hands thoroughly after handling.[8]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store

locked up.[5][9]

Key Synthetic Transformations and Experimental
Protocols
The utility of 2-Chloro-5-fluoropyrazine is best demonstrated through its application in robust

and versatile chemical reactions that form the backbone of modern medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient heteroaromatics.[10][11]

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the

electron-poor carbon atom bearing the leaving group, forming a stabilized Meisenheimer

intermediate.[12] Restoration of aromaticity occurs through the expulsion of the chloride ion.

This protocol details the reaction of 2-Chloro-5-fluoropyrazine with a primary aliphatic amine

to form a 2-amino-5-fluoropyrazine derivative, a common scaffold in kinase inhibitors.

Step-by-Step Methodology:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 2-Chloro-5-fluoropyrazine (1.0 eq), the desired aliphatic amine (1.2 eq),

and potassium carbonate (K₂CO₃) (2.0 eq).
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Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide

(DMF) or acetonitrile (ACN), to achieve a substrate concentration of 0.2-0.5 M.

Reaction Execution: Heat the mixture to 80-100 °C under a nitrogen atmosphere. The

reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12

hours.

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl

acetate and wash with water (2x) to remove DMF and inorganic salts, followed by a brine

wash.

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure. The crude product can be purified by flash

column chromatography on silica gel to yield the pure 2-amino-5-fluoropyrazine product.

Causality and Rationale:

Base (K₂CO₃): A mild inorganic base is used to neutralize the HCl generated during the

reaction, driving the equilibrium towards the product.

Solvent (DMF/ACN): Polar aprotic solvents are ideal as they can solvate the potassium

carbonate and stabilize the charged Meisenheimer intermediate without interfering with the

nucleophile.

Temperature: Elevated temperatures are required to overcome the activation energy

associated with disrupting the aromaticity of the pyrazine ring in the intermediate step.

Preparation
Reaction Work-up & Purification

Combine Reagents:
- 2-Chloro-5-fluoropyrazine

- Amine Nucleophile
- K₂CO₃

Add DMF or ACNDissolve Heat to 80-100 °C
(4-12 h) Monitor by TLC/LC-MS

Periodically
Cool to RT Dilute with EtOAc,

Wash with H₂O/Brine
Dry, Concentrate,

Purify via Chromatography
Final Product:

2-Amino-5-fluoropyrazine
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Workflow for SNAr Reaction.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds

between an organohalide and an organoboron compound.[13][14] It is widely used in API

synthesis due to its high functional group tolerance and relatively mild conditions.[15][16] The

catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[13][17]

This protocol describes the synthesis of a 2-aryl-5-fluoropyrazine, a key structure in many

biologically active molecules.

Step-by-Step Methodology:

Reagent Preparation: In a microwave vial or Schlenk flask, combine 2-Chloro-5-
fluoropyrazine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base such as potassium

carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

Catalyst Addition: Add the palladium catalyst, such as

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more active pre-

catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).

Solvent Addition: Add a degassed solvent system. A common mixture is 1,4-dioxane and

water (e.g., 4:1 ratio) or toluene/water. The total volume should give a substrate

concentration of 0.1-0.2 M.

Reaction Execution: Heat the reaction mixture to 80-110 °C under an inert atmosphere

(Nitrogen or Argon) until the starting material is consumed (as monitored by TLC/LC-MS).

Alternatively, microwave irradiation at 100-140 °C for 15-60 minutes can significantly

accelerate the reaction.[13]

Work-up: After cooling, dilute the mixture with ethyl acetate. Filter through a pad of Celite to

remove the palladium catalyst. Wash the filtrate with water and brine.

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate. Purify the residue by flash column chromatography to obtain the desired 2-aryl-

5-fluoropyrazine.
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Causality and Rationale:

Catalyst System: Pd(PPh₃)₄ is a reliable catalyst, but for challenging couplings (e.g., with

electron-rich or sterically hindered boronic acids), more advanced catalyst systems with

bulky, electron-rich phosphine ligands are often required to promote the oxidative addition

and reductive elimination steps.[14]

Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate

species, which facilitates the transmetalation step.[17]

Solvent System: The presence of water often accelerates the reaction, aiding in the

dissolution of the base and facilitating the transmetalation step. Solvents must be degassed

to prevent oxidation of the Pd(0) catalyst.

Inert Atmosphere Setup
Reaction Work-up & Purification

Combine Solids:
- 2-Chloro-5-fluoropyrazine

- Boronic Acid
- Base (K₂CO₃)

Add Pd Catalyst
& Ligand
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Until complete
Cool & Filter

through Celite
Dilute with EtOAc,

Wash with H₂O/Brine
Dry, Concentrate,

Purify via Chromatography
Final Product:

2-Aryl-5-fluoropyrazine

Click to download full resolution via product page

Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of C-N bonds.[18][19] This reaction has revolutionized the synthesis of aryl amines,

which are ubiquitous in pharmaceuticals.[20] The mechanism involves an oxidative addition,

formation of a palladium-amido complex, and reductive elimination.[18][21]

This protocol demonstrates the coupling of 2-Chloro-5-fluoropyrazine with a secondary

amine, a common transformation in drug development.

Step-by-Step Methodology:
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Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine

the palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%) and the phosphine ligand if not using

a pre-catalyst.

Reagent Addition: Add 2-Chloro-5-fluoropyrazine (1.0 eq), the secondary amine (1.1-1.3

eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium

bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).

Solvent Addition: Add a dry, degassed ethereal or aromatic solvent, such as toluene or 1,4-

dioxane, to a concentration of 0.1-0.3 M.

Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the

reaction's progress by LC-MS. These reactions are often complete in 2-16 hours.

Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated

aqueous ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent

like ethyl acetate.

Isolation and Purification: Wash the organic layer with water and brine. Dry over anhydrous

Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material using flash column

chromatography.

Causality and Rationale:

Catalyst/Ligand: Buchwald-Hartwig aminations require specialized, bulky, electron-rich

phosphine ligands (e.g., XPhos, RuPhos). These ligands stabilize the Pd(0) species and

facilitate both the oxidative addition to the C-Cl bond and the final, often rate-limiting,

reductive elimination step.[22]

Base (NaOtBu): A strong base is required to deprotonate the amine (or the N-H bond in the

initial palladium-amine complex), forming the key palladium-amido intermediate necessary

for reductive elimination.[21]

Inert Conditions: The Pd(0) catalyst and the strong base are sensitive to oxygen and

moisture, respectively. Strict adherence to inert atmosphere techniques is critical for reaction

success and reproducibility.
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Application Case Study: Synthesis of Favipiravir
Analogs
Favipiravir (Avigan) is an antiviral drug with a pyrazinecarboxamide core structure that acts as

an inhibitor of viral RNA-dependent RNA polymerase.[23][24] While the industrial synthesis of

Favipiravir may use different starting materials,[25][26][27] 2-Chloro-5-fluoropyrazine serves

as an excellent starting point for generating novel analogs for structure-activity relationship

(SAR) studies.

The protocols described above can be integrated into a synthetic sequence to produce

advanced intermediates for Favipiravir-like structures. For example, a Suzuki coupling could

install a cyano- or ester-bearing aryl group at the 2-position, followed by further chemical

manipulation.

2-Chloro-5-fluoropyrazine

2-Amino-5-fluoropyrazines
(via SNAr)

R₂NH, Base

2-Aryl-5-fluoropyrazines
(via Suzuki Coupling)

ArB(OH)₂, Pd Catalyst, Base

2-(Dialkylamino)-5-fluoropyrazines
(via Buchwald-Hartwig)

R₂NH, Pd Catalyst, Strong Base

Advanced API Intermediates
& Analogs

Click to download full resolution via product page

Synthetic pathways from 2-Chloro-5-fluoropyrazine.

Conclusion
2-Chloro-5-fluoropyrazine is a high-value, versatile building block for the synthesis of

complex pharmaceutical molecules. Its well-defined reactivity allows for selective

functionalization through robust and scalable chemical transformations, including Nucleophilic

Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The
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protocols and principles outlined in this guide provide a solid foundation for researchers and

drug development professionals to effectively incorporate this reagent into their synthetic

strategies, accelerating the discovery and development of next-generation APIs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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